molecular formula C12H10ClNO B13756236 4-Chloro-3-(3-methylpyridin-2-yl)phenol CAS No. 1150617-95-0

4-Chloro-3-(3-methylpyridin-2-yl)phenol

Cat. No.: B13756236
CAS No.: 1150617-95-0
M. Wt: 219.66 g/mol
InChI Key: HIVGVSYKIREHMG-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10ClNO. It is a derivative of phenol and pyridine, characterized by the presence of a chlorine atom and a methyl group attached to the phenol and pyridine rings, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-methylpyridin-2-yl)phenol typically involves the reaction of 3-methylpyridine with 4-chlorophenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the pyridine and phenol rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, other nucleophiles.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Chloro-3-(3-methylpyridin-2-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Properties

CAS No.

1150617-95-0

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

4-chloro-3-(3-methylpyridin-2-yl)phenol

InChI

InChI=1S/C12H10ClNO/c1-8-3-2-6-14-12(8)10-7-9(15)4-5-11(10)13/h2-7,15H,1H3

InChI Key

HIVGVSYKIREHMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=C(C=CC(=C2)O)Cl

Origin of Product

United States

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